2,4,6-tribromo-beta-Pyranose
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H23Br3O11 |
|---|---|
Molecular Weight |
655.1 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H23Br3O11/c19-5-1-6(20)16(7(21)2-5)32-18-15(28)13(26)11(24)9(31-18)4-29-17-14(27)12(25)10(23)8(3-22)30-17/h1-2,8-15,17-18,22-28H,3-4H2/t8-,9-,10-,11-,12+,13+,14-,15-,17-,18+/m1/s1 |
InChI Key |
LYRGJBRIHFSFPV-XLBCXTKOSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Br)Br |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2,4,6 Tribromo Beta Pyranose and Analogues
Direct Bromination Approaches on Pyranose Rings
Direct bromination of the pyranose ring is a primary strategy for installing bromo-substituents. These methods can be classified based on the nature of the brominating agent and the reaction mechanism, which can be radical-mediated or electrophilic. The regioselectivity of these reactions is often influenced by the substitution pattern and conformation of the pyranose ring. nih.govnist.gov
Radical-Mediated Bromination Techniques
Radical-mediated halogenation is a powerful tool for the regio- and stereocontrolled synthesis of brominated sugar derivatives. tandfonline.com This process typically involves the homolytic cleavage of a C-H bond, followed by the trapping of the resulting carbon-centered radical with a bromine source. tandfonline.com Reagents such as N-bromosuccinimide (NBS) are commonly employed to initiate these radical chain reactions. tandfonline.comcureffi.org
The position of bromination on the pyranose ring is dependent on the substituents present. tandfonline.com For instance, in peracetylated 1,5-anhydro-1-C-phenyl-D-hexitols, bromination occurs selectively at the benzylic C-1 position. tandfonline.com The stereoselectivity of the subsequent trapping of the carbon-centered radical is often high, leading to the formation of specific halogenated products that may not be accessible through other synthetic routes. tandfonline.com
| Reagent | Substrate Type | Position of Bromination | Reference |
| N-Bromosuccinimide (NBS) | Peracetylated 1,5-anhydro-1-C-phenyl-D-hexitols | C-1 (benzylic) | tandfonline.com |
| N-Bromosuccinimide (NBS) | Allylic/Benzylic positions on pyranose analogues | Allylic/Benzylic | cureffi.org |
| Acetyl bromide | Unprotected alditols | Primary hydroxyl groups (α,ω-dibromodideoxyalditols) | researchgate.net |
Electrophilic Bromination Strategies
Electrophilic bromination is another key method for functionalizing pyranose rings and related aromatic systems that might be attached to them. This approach typically involves the reaction of an electron-rich pyranose derivative with an electrophilic bromine source. wku.edu The regioselectivity of electrophilic aromatic bromination is highly dependent on the nature and position of existing substituents on the aromatic ring. nih.gov Activating groups direct the incoming electrophile, while the choice of brominating agent and reaction conditions can be tuned to favor specific isomers. wku.eduorganic-chemistry.org
For activated aromatic systems, reagents like N-bromosuccinimide (NBS) in the presence of a catalyst or a specific solvent system can provide high regioselectivity. nih.govorganic-chemistry.org For example, the use of NBS in tetrabutylammonium (B224687) bromide has been shown to achieve para-selective monobromination of activated aromatic compounds. organic-chemistry.org In some cases, Lewis acids are used to activate the bromine source, although this can sometimes lead to harsher reaction conditions. wku.edu The formation of a positively charged intermediate, an arenium ion, is a key step in this mechanism, and its stability influences the reaction rate and outcome. nih.govlibretexts.org
| Brominating Agent | Catalyst/Solvent | Substrate Type | Key Feature | Reference |
| Bromine (Br2) | Aluminum chloride (AlCl3) | Toluene | Forms polybrominated products | chemicalbook.com |
| N-Bromosuccinimide (NBS) | Tetrabutylammonium bromide | Activated aromatics | para-Selective monobromination | organic-chemistry.org |
| Tetrabutylammonium tribromide (TBATB) | Chloroform/Methanol | Pyrrolo[1,2-a]quinoxalines | Regioselective C3- or C1,C3-bromination | nih.govacs.org |
| Bromine/Nitric Acid | Sulfuric Acid | Deactivated aromatics | Effective for strongly deactivated systems | scirp.org |
Regioselective Bromination via Activated Intermediates
Achieving regioselectivity in the bromination of polyhydroxylated molecules like pyranoses is a significant challenge. One effective strategy involves the use of activating groups to direct the bromination to a specific position. For instance, the formation of stannyl (B1234572) ether derivatives from alditols using reagents like bis-tributyltin oxide allows for subsequent regioselective reactions. researchgate.net
Another approach involves the use of reagents that can differentiate between hydroxyl groups of varying reactivity. For example, acetyl bromide has been used for the regioselective bromination of primary hydroxyl groups in unprotected alditols. researchgate.net The reaction of α,α'-dibromo-o-xylene with monosaccharides can lead to the regioselective formation of cyclic o-xylylene (B1219910) ethers, which is equivalent to a di-O-benzylation, preferentially at 1,2-trans-diequatorial diol systems in pyranose rings. researchgate.net
Conversion from Precursor Glycosides
An alternative to direct bromination is the conversion of pre-existing functional groups on the pyranose ring into bromides. This often involves the transformation of glycosyl esters, acetates, or other halides.
Transformation of Glycosyl Esters and Acetates
Glycosyl esters and acetates are common and stable carbohydrate derivatives that can serve as precursors to glycosyl bromides. The conversion of anomeric acetates to the corresponding bromides can be achieved using reagents like trimethylsilyl (B98337) bromide (TMSBr). nih.gov This method is efficient, and the volatile byproduct, trimethylsilyl acetate, is easily removed. nih.gov Similarly, glycosyl picolinic esters can be activated by copper(II) halides to furnish glycosyl chlorides and bromides under mild, neutral conditions. nih.gov This latter method has the advantage of producing a traceless leaving group and can be used to prepare otherwise labile glycosyl halides. nih.gov
Recent advances have also demonstrated the generation of glycosyl radicals from glycosyl esters through photoredox catalysis, which can then be used in cross-coupling reactions to form C-glycosides. nih.govrsc.org While not a direct conversion to a bromide, this highlights the utility of glycosyl esters as precursors for radical-based functionalization.
| Precursor | Reagent | Product | Key Feature | Reference |
| Anomeric Acetates | Trimethylsilyl bromide (TMSBr) | Anomeric Bromides | Efficient conversion, volatile byproduct | nih.gov |
| Glycosyl Picolinic Esters | Copper(II) bromide (CuBr2) | Glycosyl Bromides | Mild, neutral conditions, traceless leaving group | nih.gov |
| Glycosyl Esters | Photoredox catalyst/Bromoarenes | C-Aryl Glycosides | Forms C-glycosides via glycosyl radicals | nih.gov |
Halogen Exchange Reactions
Halogen exchange reactions provide a route to brominated pyranoses from other glycosyl halides. doubtnut.com This type of reaction, often referred to as the Finkelstein reaction when converting chlorides or bromides to iodides, can also be applied to the synthesis of glycosyl bromides from other halides under appropriate conditions. doubtnut.com Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound, which can then be further functionalized. wikipedia.org For example, organolithium reagents can react with organic halides to form new organolithium species. wikipedia.org While less common for direct pyranose bromination, these principles can be applied in specific synthetic sequences.
Utility of Thioglycosides as Bromination Precursors
Thioglycosides have emerged as highly effective and convenient precursors for the synthesis of glycosyl bromides. nih.gov Their stability and ease of handling, compared to more labile intermediates, make them valuable starting points for bromination reactions. The conversion of a thioglycoside to a glycosyl bromide is typically achieved by treatment with elemental bromine (Br₂) or other brominating agents. nih.govresearchgate.net This reaction proceeds through the formation of a bromosulfonium ion intermediate, which is then displaced by a bromide ion to yield the anomeric bromide.
One of the primary advantages of using thioglycosides is the ability to perform a two-step activation for oligosaccharide synthesis. In this approach, the thioglycoside donor is first treated with bromine to generate the glycosyl bromide in situ. This reactive intermediate is then immediately coupled with a glycosyl acceptor in the presence of a promoter like silver triflate. nih.gov This strategy is particularly useful as the acceptor can be present from the start of the reaction without being affected by the initial bromination step. nih.gov
The reactivity of thioglycoside precursors can be modulated by the nature of the protecting groups on the pyranose ring, a concept often referred to as "arming" and "disarming." "Armed" thioglycosides, typically bearing electron-donating ether-type protecting groups, are more reactive and readily undergo bromination and subsequent glycosylation. researchgate.net Conversely, "disarmed" thioglycosides, which have electron-withdrawing ester-type protecting groups, are less reactive. researchgate.netresearchgate.net This difference in reactivity allows for chemoselective glycosylation strategies.
Several reagent systems have been developed for the conversion of thioglycosides to glycosyl bromides under various conditions. While elemental bromine is common, other reagents offer milder or more specific reaction profiles. nih.gov For instance, a combination of trimethylsilyl bromide (TMSBr) and catalytic bismuth(III) bromide (BiBr₃) has been shown to efficiently convert peracetylated thioglycosides into the corresponding glycosyl bromides. nih.govuga.edu Another method involves the use of N-bromosuccinimide (NBS), often in conjunction with a radical initiator or light, to achieve bromination. wgtn.ac.nz
Table 1: Reagent Systems for Bromination of Thioglycoside Precursors
| Reagent System | Typical Substrate | Key Features | Reference |
|---|---|---|---|
| Br₂ | General thioglycosides | Classical and widely used method; forms a bromosulfonium intermediate. | nih.govresearchgate.net |
| TMSBr / BiBr₃ (cat.) | Peracetylated thioglycosides | Milder conditions, high yields for converting protected sugars. | nih.govuga.edu |
| N-Bromosuccinimide (NBS) | Phenyl 1-thioglycosides | Can be used under light-induced conditions for specific transformations. | wgtn.ac.nz |
| Bromodiethylsulfonium bromopentachloroantimonate (BDSB) | Armed thioglycosides | Used for one-pot synthesis of glycosyl halides at low temperatures. | researchgate.netresearchgate.net |
De Novo Synthetic Routes to Brominated Pyranose Scaffolds
De novo synthesis, the construction of carbohydrate rings from achiral or non-carbohydrate precursors, offers a powerful alternative to the modification of existing sugars. acs.org This approach allows for the introduction of diverse functionalities and stereochemistries that may be difficult to access through traditional routes. For brominated pyranoses, de novo strategies enable the strategic placement of bromine atoms during the ring's formation.
A prominent de novo method for pyranose synthesis is the Achmatowicz rearrangement. polishtechnicalreview.com This reaction involves the oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. mdpi.comorgsyn.org The furan (B31954) precursor itself can be derived from simple, non-carbohydrate starting materials. The resulting pyranone is a versatile intermediate that can be subjected to various transformations, including bromination, to yield functionalized pyranose scaffolds. For example, a pyranone intermediate can be treated with N-bromosuccinimide (NBS) to facilitate ring expansion and functionalization. mdpi.comorgsyn.org
A detailed example of this strategy is the enantioselective synthesis of protected 6-hydroxy-pyranones. orgsyn.org The process begins with the asymmetric reduction of 2-acetyl furan using a Noyori transfer hydrogenation catalyst to produce a chiral furan alcohol. This alcohol is then subjected to oxidative ring expansion using NBS in a mixture of tetrahydrofuran (B95107) and water, which yields the pyranone ring structure. mdpi.comorgsyn.org This pyranone can then serve as a key building block for further elaboration into complex brominated pyranose analogues.
Modern de novo syntheses also employ other advanced methodologies. For instance, strategies based on Sharpless asymmetric dihydroxylation can install chirality into an acyclic, unsaturated precursor with high enantioselectivity. acs.org Subsequent cyclization and functional group manipulations can then build the pyranose ring. These methods provide flexible and efficient access to novel carbohydrate structures, including those with specific bromination patterns. acs.orgresearchgate.net
Table 2: Key Steps in De Novo Pyranose Synthesis
| Methodology | Key Reaction | Starting Material Type | Significance | Reference |
|---|---|---|---|---|
| Achmatowicz Rearrangement | Oxidative ring expansion of a furan alcohol | Furan derivatives | Classic and reliable route to pyranone intermediates. | polishtechnicalreview.commdpi.comorgsyn.org |
| Asymmetric Dihydroxylation | Sharpless Asymmetric Dihydroxylation (SAD) | Unsaturated acyclic esters/alkenes | Installs chirality with high enantioselectivity early in the synthesis. | acs.org |
| Annulative Fluoride Displacement | Lewis-acid catalyzed cyclization | Fluorinated aldol (B89426) products | A flexible approach for creating modified nucleoside analogues. | researchgate.net |
| Palladium-Catalyzed Glycosylation | Coupling of a pyranone donor with an alcohol | Pyranone derivatives | Allows for the stereoselective formation of glycosidic bonds from de novo-synthesized donors. | mdpi.com |
Catalytic Systems in Brominated Pyranose Synthesis
The use of catalytic systems in the synthesis of brominated pyranoses has significantly advanced the field, offering milder reaction conditions, improved yields, and enhanced selectivity. frontiersin.org These catalysts can be broadly categorized into Lewis acids, transition metals, and photocatalysts, each facilitating bromination through distinct mechanisms.
Lewis acid catalysis is frequently employed to activate substrates or brominating agents. For example, the conversion of glycosyl acetates to bromides can be achieved using trimethylsilyl bromide (TMSBr), where a catalytic amount of a Lewis acid like bismuth(III) bromide (BiBr₃) or zinc triflate can promote the reaction. nih.govuga.edu Similarly, aluminum chloride (AlCl₃) can be used as a catalyst for the bromination of aromatic systems, a principle that can be adapted for certain pyranose derivatives. chemicalbook.com
Transition metal catalysts offer unique reactivity for C-H functionalization and coupling reactions. Copper(II) bromide has been used as a reagent in a mild protocol to convert 1-O-picoloyl derivatives to α-glycosyl bromides at room temperature. nih.gov More advanced copper-catalyzed systems, often paired with ligands like phenanthroline, can achieve site-selective bromination of distal C(sp³)–H bonds, a powerful tool for creating specifically brominated analogues. nih.gov Palladium catalysts are instrumental in de novo synthesis, particularly in the stereoselective glycosylation using pyranone donors generated from the Achmatowicz rearrangement. mdpi.com Titanium complexes, such as Ti(TADDOLato), have been shown to be effective catalysts for the enantioselective bromination of β-keto esters using NBS, a method with potential applications in the synthesis of chiral brominated pyranose precursors. researchgate.net
Photocatalysis represents a modern frontier in carbohydrate functionalization. rsc.org Visible-light photoredox catalysis, using ruthenium (e.g., Ru(bpy)₃(PF₆)₂) or nickel complexes, can generate anomeric radicals from glycosyl bromides or other precursors. rsc.org These highly reactive intermediates can then participate in various bond-forming reactions. This approach is advantageous as it often proceeds under neutral conditions, tolerating a wide range of sensitive functional groups. rsc.org Furthermore, organocatalysis has seen application in selective modifications of carbohydrates, for instance, using catalysts derived from naturally available molecules like proline for aldol reactions that can be a part of a de novo synthesis sequence. beilstein-journals.org
Table 3: Catalytic Systems in Pyranose Bromination and Synthesis
| Catalyst Type | Example Catalyst/System | Reaction Type | Reference |
|---|---|---|---|
| Lewis Acid | BiBr₃ (catalytic) with TMSBr | Anomeric bromination from esters/thioglycosides | nih.govuga.edu |
| Transition Metal | Copper(II) bromide | Anomeric bromination from 1-O-picoloyl derivatives | nih.gov |
| Transition Metal | Palladium(0) complexes | Stereoselective glycosylation | mdpi.com |
| Transition Metal | Ti(TADDOLato) complexes | Enantioselective bromination of keto esters | researchgate.net |
| Photocatalyst | Ru(bpy)₃(PF₆)₂ | Generation of anomeric radicals from glycosyl halides | rsc.org |
| Organocatalyst | (R)-Ru(η6-mesitylene)-(S,S)-TsDPEN | Asymmetric transfer hydrogenation (in de novo synthesis) | orgsyn.org |
Iii. Reaction Mechanisms and Reactivity of 2,4,6 Tribromo Beta Pyranose Derivatives
Mechanistic Pathways of Carbon-Bromine Bond Formation
The formation of carbon-bromine bonds in pyranose rings can proceed through several mechanistic pathways, primarily free radical and ionic mechanisms. The specific pathway is often dictated by the reaction conditions and the nature of the carbohydrate substrate.
Free radical bromination is a key method for introducing bromine atoms at specific ring positions of carbohydrates. researchgate.net These reactions are typically initiated by the homolytic cleavage of a bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, often facilitated by UV irradiation or heat. researchgate.netchemrxiv.orglibretexts.org The process can be understood through a classic free-radical chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orgbyjus.comsavemyexams.com
Initiation: The reaction begins with the homolytic cleavage of the bromine-bromine bond in Br₂ or the N-Br bond in NBS, generating two bromine radicals. libretexts.orgbyjus.com This step requires an energy input, typically from UV light or heat. savemyexams.com
Propagation: A bromine radical then abstracts a hydrogen atom from a carbon on the pyranose ring, forming a carbohydrate radical and a molecule of hydrogen bromide (HBr). byjus.com This newly formed carbohydrate radical then reacts with a molecule of the bromine source (e.g., Br₂) to yield the brominated pyranose and a new bromine radical, which continues the chain reaction. byjus.commasterorganicchemistry.comyoutube.com The stability of the intermediate carbohydrate radical plays a crucial role in determining the regioselectivity of the bromination. rsc.org
Termination: The chain reaction is terminated when two radical species combine. libretexts.orgbyjus.com This can involve the combination of two bromine radicals, a bromine radical and a carbohydrate radical, or two carbohydrate radicals. byjus.com
The reaction conditions for radical-mediated brominations of carbohydrates typically involve refluxing in a solvent like carbon tetrachloride, although safer alternatives like benzotrifluoride (B45747) are being explored. researchgate.netchemrxiv.org The concentration of the substrate and the choice of brominating agent are critical factors for achieving selective and efficient bromination. researchgate.net
Ionic pathways, specifically nucleophilic substitution reactions, are also significant in the chemistry of brominated pyranosides. These reactions can proceed through either a unimolecular (Sɴ1-like) or a bimolecular (Sɴ2) mechanism, depending on the structure of the carbohydrate, the nature of the nucleophile, and the reaction conditions. core.ac.ukresearcher.lifenih.gov
Sɴ2 Mechanism: This mechanism involves a one-step process where the nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of configuration at that center. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the carbohydrate substrate and the nucleophile. youtube.com Primary halogenoalkanes typically favor the Sɴ2 pathway. youtube.com In the context of pyranose derivatives, an Sɴ2-like displacement can lead to the formation of a β-linked product. core.ac.uk
Sɴ1-like Mechanism: This pathway involves a two-step process. The first and rate-determining step is the departure of the bromide ion to form a carbocation intermediate, specifically an oxocarbenium ion in the case of pyranosides. youtube.com This intermediate is then attacked by the nucleophile in the second step. Because the oxocarbenium ion is planar, the nucleophile can attack from either face, often leading to a mixture of anomers. libretexts.org Tertiary halogenoalkanes generally react via the Sɴ1 mechanism. youtube.com
The distinction between these pathways is not always clear-cut, and a continuum of mechanisms between the Sɴ1 and Sɴ2 extremes often exists, involving ion pairs. nih.gov
Oxocarbenium ions are key reactive intermediates in glycosylation reactions that utilize brominated pyranose donors. acs.org These transient, positively charged species are formed by the departure of the bromide leaving group from the anomeric carbon. acs.org The stability and conformation of the oxocarbenium ion are critical in determining the stereochemical outcome of the glycosylation reaction. acs.orgacademie-sciences.fr
The oxocarbenium ion has a planar, sp²-hybridized anomeric carbon, stabilized by the lone pair of electrons on the ring oxygen. acs.org This planarity allows for the nucleophilic attack of an acceptor alcohol from either the top (β-face) or bottom (α-face) of the pyranose ring. libretexts.org The stereoselectivity of the glycosylation is influenced by the conformational preferences of the oxocarbenium ion, which can exist in various half-chair, boat, or skew conformations. acs.orgacademie-sciences.fr Computational studies have shown that the lowest energy conformation of the oxocarbenium ion often leads to the major glycosylation product. academie-sciences.fr
The presence of electron-withdrawing groups, such as the bromo substituents in 2,4,6-tribromo-beta-pyranose, can significantly destabilize the oxocarbenium ion, making it a highly reactive "superelectrophile". researchgate.net This high reactivity can influence the reaction pathway and the lifetime of the intermediate. nih.gov
Reactivity Profiles of Brominated Pyranose Anomers
The reactivity of brominated pyranose anomers (α and β) can differ significantly, a phenomenon largely governed by the anomeric effect and the stereochemical arrangement of substituents. The anomeric effect describes the thermodynamic preference for an electron-withdrawing substituent at the anomeric carbon (C-1) to occupy the axial position rather than the equatorial position.
In glycosylation reactions, both α- and β-anomers of glycosyl bromides can be used as donors. nih.gov While it was once thought that both anomers react through a common oxocarbenium ion intermediate, more recent studies suggest distinct reactivity profiles for each anomer. acs.org For instance, in glycosylations involving glycosyl triflates (which are analogous to bromides in their reactivity), the α- and β-anomers can interconvert, but the rate of this anomerization relative to the rate of glycosylation can have a profound impact on the stereochemical outcome. acs.org
Often, the β-anomer is more reactive than the α-anomer. nih.gov However, the stereoselectivity of the reaction is complex. For example, using an α-glycosyl halide often leads to a 1,2-trans glycosidic linkage with high selectivity. nih.gov Conversely, the reaction of a 1,2-trans β-bromide can yield a mixture of anomeric glycosides and orthoester byproducts, indicating the involvement of a participating neighboring group and the formation of an acyloxonium ion intermediate. nih.gov The nature of the protecting groups on the pyranose ring can also play a crucial role in modulating the reactivity and stereoselectivity of the anomers. nih.gov
Intramolecular and Intermolecular Interactions Influencing Reactivity
The reactivity of this compound derivatives is not solely determined by the inherent properties of the carbon-bromine bonds but is also significantly influenced by a network of intramolecular and intermolecular interactions.
Intramolecular Interactions:
Steric Hindrance: The bulky bromine atoms and other substituents on the pyranose ring can sterically hinder the approach of reactants, influencing both the rate and regioselectivity of reactions. nih.gov For example, axial substituents can slow down or prevent the abstraction of axial hydrogens on the same side of the ring during radical bromination. rsc.org
Stereoelectronic Effects: The orientation of orbitals plays a critical role. The anomeric effect, as previously discussed, is a prime example. Hyperconjugative interactions, such as those involving C-F antibonding orbitals in fluorinated analogues, can also influence conformation and reactivity, and similar effects can be anticipated with bromine. researchgate.net Repulsive interactions, such as 1,3-diaxial repulsion between a C-2 fluorine and a C-4 halogen, can lead to distortions in the pyranose ring conformation. researchgate.net
Neighboring Group Participation: Acyl groups at C-2 can participate in the displacement of a leaving group at C-1, forming a cyclic acyloxonium ion intermediate. nih.gov This intramolecular participation typically leads to the formation of 1,2-trans glycosidic bonds.
Halogen Bonding: There is evidence for intramolecular halogen bonding between a bromine atom and a carbonyl oxygen in related systems, which could influence the conformation and reactivity of brominated pyranosides. researchgate.net
Intermolecular Interactions:
Hydrogen Bonding: Hydrogen bonds between the carbohydrate substrate and the reactant or solvent molecules can play a crucial role. nih.gov In glycosylation reactions, hydrogen bonding between the acceptor alcohol and the oxocarbenium ion intermediate has been proposed to influence the stereoselectivity. nih.gov
Solvent Effects: The solvent can influence reaction rates and mechanisms. For example, polar solvents can stabilize ionic intermediates like oxocarbenium ions, favoring Sɴ1-like pathways. In radical reactions, the choice of solvent can affect the stability of the radical species involved. chemrxiv.org
Crystal Packing Forces: In the solid state, intermolecular interactions such as hydrogen bonding and nonbonding interactions involving halogen atoms dictate the crystal packing arrangement. researchgate.netuct.ac.za These forces can influence the observed conformation of the molecule in the crystalline form.
Selectivity in Bromination Reactions on Carbohydrate Substrates
Achieving selectivity in the bromination of carbohydrates is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. rsc.org However, by carefully choosing reaction conditions and exploiting the inherent reactivity differences of various positions on the pyranose ring, a degree of selectivity can be achieved.
Regioselectivity:
Primary vs. Secondary Hydroxyls: Primary hydroxyl groups (e.g., at C-6) are generally less sterically hindered and more reactive than secondary hydroxyl groups. nih.gov This difference can be exploited to achieve selective bromination at the primary position. rsc.org
Radical Bromination: The regioselectivity of radical bromination is governed by the stability of the intermediate carbohydrate radical. rsc.org C-H bonds adjacent to the ring oxygen (at C-1 and C-5) are particularly susceptible to homolysis, leading to the formation of α-bromoether type compounds. rsc.org The presence of bulky substituents can direct the reaction towards the C-5 position. rsc.org
Ionic Bromination: In ionic reactions, the accessibility of the hydroxyl groups is a key factor. Equatorial hydroxyl groups are often more accessible and thus more reactive than axial ones. nih.gov
Stereoselectivity:
The stereochemistry of the product is influenced by both kinetic and thermodynamic factors. In radical brominations, the anomeric effect often favors the formation of axially brominated products. rsc.org
In glycosylation reactions with brominated donors, the stereoselectivity is a complex interplay of the anomeric configuration of the donor, the nature of the protecting groups, the reactivity of the acceptor, and the reaction conditions. nih.govfrontiersin.org For example, neighboring group participation by a C-2 acyl group typically leads to high 1,2-trans selectivity. researchgate.netfrontiersin.org
The table below summarizes the selectivity observed in various bromination and subsequent reactions of pyranose derivatives.
| Reaction Type | Position(s) | Selectivity | Influencing Factors |
| Selective Bromination | C-6 | High | Steric accessibility of the primary hydroxyl group. nih.govrsc.org |
| Radical Bromination | C-1, C-5 | High | Stability of the intermediate radical, anomeric effect. rsc.org |
| Glycosylation (with C-2 participation) | C-1 | 1,2-trans | Neighboring group participation. researchgate.netfrontiersin.org |
| Glycosylation (non-participating) | C-1 | α or β | Donor anomer, acceptor reactivity, solvent, temperature. acs.orgfrontiersin.org |
Regioselectivity Considerations
Regioselectivity refers to the preference for a chemical reaction to occur at one specific site on a molecule over other possible sites. In the context of glycosylation, this is a critical factor when the acceptor molecule possesses multiple hydroxyl groups of similar reactivity, as is common with carbohydrates and other polyols. A this compound donor, upon activation, will react with one of these hydroxyl groups, and controlling which one reacts is paramount for the successful synthesis of a target oligosaccharide.
Several factors dictate the regiochemical outcome of such reactions:
Steric Hindrance: The bulky nature of the 2,4,6-tribrominated pyranose donor plays a significant role. The reaction will generally favor the most sterically accessible hydroxyl group on the acceptor molecule. Primary alcohols (–CH₂OH), being less hindered than secondary alcohols (>CHOH), are often the preferred site of glycosylation. For instance, in reactions with an unprotected methyl glucopyranoside acceptor, the primary C6-OH is typically more reactive towards bulky donors than the secondary hydroxyls at C2, C3, or C4.
Electronic Effects and Nucleophilicity: The intrinsic nucleophilicity of the acceptor's hydroxyl groups is a fundamental determinant of regioselectivity. This can be modulated by the protecting groups present on the acceptor. Electron-withdrawing protecting groups decrease the nucleophilicity of nearby hydroxyls, while electron-donating groups enhance it. The relative reactivity of hydroxyl groups can often be predicted, though subtle electronic and conformational effects can lead to unexpected outcomes.
Reaction Conditions:
Catalysts: Specific catalytic systems can be employed to direct glycosylation to a particular position. For example, organotin-mediated activation, using reagents like dibutyltin (B87310) oxide, can form a stannylene acetal (B89532) across a diol on the acceptor, selectively activating one hydroxyl group over the other for subsequent reaction. rsc.org
Solvent: The choice of solvent can influence the hydrogen-bonding network of the acceptor, altering the relative accessibility and nucleophilicity of its hydroxyl groups.
The interplay of these factors is complex, and the regioselectivity for a given reaction is often determined empirically. The table below summarizes the expected regiochemical preferences for the glycosylation of a model polyol acceptor with a hypothetical activated this compound donor.
| Acceptor Hydroxyl Type | Controlling Factor | Expected Major Product | Rationale |
|---|---|---|---|
| Primary (e.g., C6-OH of glucose) | Steric Hindrance | C6-O-Glycoside | The primary hydroxyl group is the least sterically hindered and most accessible to the bulky donor. |
| Equatorial Secondary (e.g., C4-OH of galactose) | Steric Hindrance / Conformation | C4-O-Glycoside | Equatorial hydroxyls are generally more accessible than axial ones. |
| Axial Secondary (e.g., C4-OH of glucose) | Steric Hindrance / Conformation | Minor Product | Axial hydroxyls are sterically more shielded, reducing their reactivity towards bulky donors. |
| Diol activated by Organotin Reagent | Catalyst Control | Site-Specific Glycoside | The stannylene acetal formation selectively activates one hydroxyl of the diol system for reaction. rsc.org |
Stereoselectivity and Stereospecificity
Stereoselectivity in glycosylation refers to the preferential formation of one anomer (α or β) over the other. A stereospecific reaction is one where different stereoisomers of the reactant react to give different stereoisomers of the product. mdpi.com Controlling the stereochemistry of the newly formed glycosidic linkage is one of the most significant challenges in carbohydrate synthesis.
For a this compound derivative acting as a glycosyl donor, the stereochemical outcome is dictated by the reaction mechanism, which is heavily influenced by the substituents on the pyranose ring.
Influence of the C2-Bromo Substituent: The stereochemical course of a glycosylation reaction is often governed by the nature of the substituent at the C2 position. Groups like acetyl or benzoyl can act as "participating groups," leading to the formation of a cyclic oxonium ion intermediate that blocks the α-face of the pyranose ring. This forces the glycosyl acceptor to attack from the β-face, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage. However, the bromine atom at C2 is a non-participating group. Its strong electron-withdrawing nature "disarms" the glycosyl donor, but it cannot provide neighboring group participation. acs.org
Reaction Pathways (S_N1 vs. S_N2): In the absence of a participating C2 group, the glycosylation can proceed through two primary mechanistic pathways:
S_N1-like Mechanism: Activation of the anomeric leaving group can lead to the formation of a planar, sp²-hybridized oxocarbenium ion intermediate. nih.gov This intermediate can be attacked by the acceptor nucleophile from either the α- or β-face. This pathway often results in a mixture of anomeric products, with the ratio influenced by thermodynamic and kinetic factors. Often, the thermodynamically more stable anomer, frequently the α-glycoside (due to the anomeric effect), is favored, especially at higher temperatures. nih.govcdnsciencepub.com
S_N2-like Mechanism: This pathway involves a direct backside nucleophilic attack by the acceptor on the anomeric carbon, leading to an inversion of stereochemistry. For this to occur, a discrete glycosyl halide intermediate (e.g., an α-bromide) must be formed that is then attacked by the acceptor. For instance, if a reactive α-glycosyl bromide is formed in situ from the donor, an S_N2 attack would stereospecifically yield a β-glycoside. acs.org Conversely, studies on bromine-mediated glycosylation have shown that a β-bromide intermediate can be formed, which then undergoes S_N2 displacement to give an α-glycoside. nih.govrsc.org
Influence of Solvents and other Factors: The solvent can play a decisive role. Nitrile solvents like acetonitrile (B52724) can participate in the reaction, forming a β-glycosyl nitrilium intermediate, which can then be displaced by the acceptor to yield a 1,2-trans-glycoside. rsc.org The reactivity of the glycosyl donor, influenced by its protecting groups, and the nature of the acceptor also significantly affect the stereochemical outcome. nih.gov
The following table provides a theoretical summary of the factors influencing the stereoselectivity of glycosylation reactions involving a 2,4,6-tribromopyranosyl donor.
| Reactive Intermediate | Mechanism | Key Influencing Factor | Predicted Stereochemical Outcome |
|---|---|---|---|
| α-Glycosyl Bromide | S_N2-like | Strongly nucleophilic acceptor, non-polar solvent | Predominantly β-glycoside (inversion) acs.org |
| β-Glycosyl Bromide | S_N2-like | Bromine-mediated activation nih.govrsc.org | Predominantly α-glycoside (inversion) nih.govrsc.org |
| Oxocarbenium Ion | S_N1-like | Ionizing conditions, less reactive acceptor | Mixture of α and β anomers, often favoring the thermodynamic α-product nih.govcdnsciencepub.com |
| Covalent Nitrilium-ion Adduct | Solvent Participation | Acetonitrile as solvent | Predominantly β-glycoside (1,2-trans) rsc.org |
Iv. Stereochemical and Conformational Analysis of 2,4,6 Tribromo Beta Pyranose
Pyranose Ring Conformation: Chair and Deviations
Like most aldohexoses, the pyranose ring of 2,4,6-tribromo-beta-pyranose preferentially adopts a chair conformation to minimize steric and torsional strain. libretexts.orgpearson.com There are two primary chair conformations, designated as ⁴C₁ (where carbon-4 is above and carbon-1 is below the plane) and ¹C₄ (where carbon-1 is above and carbon-4 is below the plane). pnas.org In the absence of overriding steric factors, the ⁴C₁ chair is typically the most stable conformation for D-sugars. pnas.org However, the presence of multiple large substituents, such as bromine atoms, can lead to significant deviations from an idealized chair geometry and potentially shift the conformational equilibrium. canada.cabeilstein-journals.org
The covalent attachment of three bromine atoms at the C2, C4, and C6 positions profoundly influences the puckering of the pyranose ring. Bromine is a large atom with a significant van der Waals radius, leading to substantial steric strain, particularly if forced into axial positions. This steric repulsion can cause the ring to pucker or distort to alleviate these unfavorable interactions. beilstein-journals.orgnih.gov
In the ⁴C₁ conformation of a beta-pyranose, the substituents at C1, C2, and C3 are typically equatorial, axial, and equatorial, respectively. For this compound, this would place the bromine at C2 in an axial position and the bromine at C4 in an axial position. This creates a significant 1,3-diaxial interaction between the C2-Br and C4-Br groups, a highly destabilizing arrangement. beilstein-archives.orgnih.gov This severe steric clash would likely force the ring to adopt a conformation that moves these groups away from a purely axial orientation, resulting in a distorted chair or even favoring an alternative conformation like a skew-boat. Studies on other halogenated pyrans have shown that 1,3-diaxial repulsions involving halogens lead to noticeable deviations in ring geometry. beilstein-journals.orgbeilstein-archives.org
The bromine at C6 is attached to an exocyclic carbon (C5), which has more rotational freedom. However, its preferred orientation will be one that minimizes steric interactions with the substituents on the ring, particularly the C4-bromine.
The puckering of the pyranose ring can be quantitatively described by its intra-annular torsion angles. In an ideal chair conformation, these angles are typically around ±60°. The presence of the endocyclic oxygen atom and the bulky bromine substituents in this compound induces significant deviations from these ideal values. beilstein-journals.orgru.nl The C-O bonds in the ring are shorter than the C-C bonds, which already flattens the ring in the region of the oxygen atom (O5-C1-C2).
The steric repulsion from axial bromine atoms at C2 and C4 would cause further flattening of the ring to increase the distance between these substituents. This would be reflected in a decrease in the magnitude of the relevant torsion angles (e.g., C1-C2-C3-C4 and C2-C3-C4-C5). X-ray crystallographic analyses of related halogenated pyranose analogues have confirmed that repulsion between axial halogens can lead to significant distortions in these torsion angles. beilstein-journals.orgbeilstein-archives.org
| Torsion Angle | Expected Value in Ideal Chair (°) | Hypothesized Value in this compound (⁴C₁ Chair) (°) | Rationale for Deviation |
|---|---|---|---|
| O5-C1-C2-C3 | -60 | -50 to -55 | Flattening due to endocyclic oxygen and C2-axial Br. |
| C1-C2-C3-C4 | +60 | +45 to +50 | Significant flattening to relieve C2-axial Br and C4-axial Br 1,3-diaxial interaction. |
| C2-C3-C4-C5 | -60 | -45 to -50 | Significant flattening to relieve C2-axial Br and C4-axial Br 1,3-diaxial interaction. |
| C3-C4-C5-O5 | +60 | +50 to +55 | Distortion caused by C4-axial Br and bulky C5-CH₂Br group. |
| C4-C5-O5-C1 | -60 | -60 to -65 | Less direct influence from C2/C4 bromine atoms. |
| C5-O5-C1-C2 | +60 | +60 to +65 | Less direct influence from C2/C4 bromine atoms. |
Anomeric Effects and Equatorial/Axial Preferences of Bromine
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the steric disadvantage. wikipedia.orgscripps.edu This phenomenon is explained by a stabilizing stereoelectronic interaction, specifically the overlap between a lone pair of electrons on the endocyclic oxygen (O5) and the antibonding (σ*) orbital of the C1-substituent bond. youtube.com This overlap is maximized when the substituent is axial (anti-periplanar to the lone pair). youtube.com
In this compound, the anomeric carbon (C1) does not bear a bromine substituent. The "beta" designation indicates that the C1 hydroxyl group (or its derivative) is in the equatorial position. Therefore, the classical anomeric effect involving a C1-Br bond is not a factor in this specific molecule.
The conformational preferences of the bromine atoms at C2, C4, and C6 are governed primarily by steric considerations.
C6-Br: The bromine on the exocyclic C6 carbon is not directly subject to ring-based axial/equatorial preferences. Its conformation is determined by rotation around the C5-C6 bond. The three staggered conformations are typically referred to as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The preferred rotamer will be the one that minimizes steric clashes with the ring and its substituents, particularly the group at C4.
| Substituent Position | Preference in ⁴C₁ Chair | Preference in ¹C₄ Chair | Primary Influencing Factor |
|---|---|---|---|
| C1-OH | Equatorial (by definition of beta) | Axial | Stereochemical definition |
| C2-Br | Axial | Equatorial | Steric hindrance (avoids 1,3-diaxial interactions in ¹C₄) |
| C4-Br | Axial | Equatorial | Steric hindrance (avoids 1,3-diaxial interactions in ¹C₄) |
| C5-CH₂Br | Equatorial | Axial | Steric hindrance (A-value) |
Stereochemical Control in Brominated Pyranose Synthesis
The synthesis of a specific stereoisomer like this compound requires precise control over the stereochemistry at multiple chiral centers. This is achieved through various stereoselective synthetic strategies. nih.govresearchgate.net
Diastereoselective synthesis aims to produce one diastereomer in preference to others. uou.ac.in In the context of brominating a pyranose precursor, the existing stereocenters on the ring can direct the approach of the brominating agent. For example, the electrophilic bromination of a glycal (a cyclic enol ether derivative of a sugar) often proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack to open this intermediate is typically anti-periplanar, and the facial selectivity of the initial attack is influenced by the steric hindrance of the substituents already on the ring, leading to a diastereoselective outcome. nih.gov
Enantioselective synthesis focuses on producing one enantiomer over its mirror image. If the synthesis starts from an achiral precursor, a chiral catalyst or reagent is required to induce asymmetry. organic-chemistry.org However, in carbohydrate chemistry, it is more common to start from a chiral pool material, such as D-glucose or D-galactose, which is already enantiomerically pure. Subsequent reactions are then designed to be diastereoselective to build the desired target molecule.
Inability to Generate Article on "this compound" Due to Lack of Scientific Data
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V. Computational and Theoretical Studies of 2,4,6 Tribromo Beta Pyranose
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) has emerged as a powerful tool for the structural optimization of halogenated pyranose derivatives. mdpi.com By employing functionals like B3LYP, researchers can accurately predict the geometric parameters of molecules such as 2,4,6-tribromo-beta-pyranose. mdpi.comnih.govnih.gov These calculations are crucial for understanding how the introduction of bulky, electron-withdrawing bromine atoms influences the inherent puckering and conformational preferences of the pyranose ring. nih.gov
| Computational Aspect | Significance | Commonly Used Methods | Key Findings |
|---|---|---|---|
| Structural Optimization | Predicts the most stable 3D arrangement of atoms. | DFT (e.g., B3LYP functional). mdpi.comnih.govnih.gov | Bromine substitution influences crystal packing and can lead to layered structures. nih.gov |
| Energetic Calculations | Determines the relative stability of different conformations and isomers. | DFT, often with periodic boundary conditions for crystals. nih.gov | Highlights energetic consequences of halogen substitution. nih.gov |
| Vibrational Frequencies | Confirms that the optimized structure is a true minimum on the potential energy surface. | Frequency calculations following geometry optimization. researchgate.net | Ensures the stability of the computationally derived structure. |
Modeling of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding
The presence of hydroxyl groups and bromine atoms on the this compound scaffold allows for a complex network of intermolecular interactions, primarily hydrogen bonds and halogen bonds. mdpi.com Computational modeling is essential for dissecting and quantifying these noncovalent forces, which govern the supramolecular assembly in the solid state.
Hydrogen bonds, formed between the hydroxyl groups of the pyranose ring, are a dominant feature in the crystal structures of carbohydrate derivatives. mdpi.com The introduction of bromine atoms also creates the possibility for halogen-mediated interactions. mdpi.com In some brominated sugar derivatives, hydrogen bonds involving the bromine atom have been identified, contributing to a layered supramolecular architecture. nih.govresearchgate.net
Quantification of Halogen-Mediated Noncovalent Interactions
Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. cam.ac.uknih.govnih.gov In the context of this compound, the bromine atoms can act as halogen bond donors, interacting with oxygen atoms from hydroxyl groups or the pyranose ring of neighboring molecules.
| Interaction Type | Description | Computational Tools for Analysis | Significance in this compound |
|---|---|---|---|
| Hydrogen Bonding | Attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | DFT calculations, Hirshfeld surface analysis. mdpi.com | Dominant interaction influencing crystal packing, with bromine potentially participating as an acceptor. mdpi.comnih.gov |
| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species (σ-hole). cam.ac.uknih.govnih.gov | DFT, Hirshfeld surface analysis, QTAIM, Electrostatic Potential (ESP) maps. mdpi.commdpi.comumich.edu | Contributes to the supramolecular architecture through C–Br···O interactions. mdpi.com |
Conformational Energy Landscape (CEL) Analysis of Pyranose Derivatives
The pyranose ring is not static; it exists in a dynamic equilibrium of various conformations, including chairs, boats, and skew-boats. wikipedia.org The conformational energy landscape (CEL) maps the relative energies of these different conformers and the energy barriers between them. Computational methods are indispensable for exploring this landscape.
For pyranose derivatives, the chair conformation (typically the 4C1 form) is generally the most stable. mdpi.comacs.org However, enzymatic reactions and intermolecular interactions can favor higher-energy, distorted conformations. acs.org CEL analysis, often performed using techniques like metadynamics combined with puckering coordinates, allows researchers to identify the low-energy pathways for conformational transitions. acs.orgacs.org The presence of bulky substituents like bromine can significantly alter the CEL, potentially stabilizing alternative conformations or increasing the energy barriers for interconversion.
Electronic Structure Analysis and Charge Density Studies
Understanding the electronic structure of this compound is key to comprehending its reactivity and intermolecular interactions. Computational methods provide detailed information about the distribution of electrons within the molecule.
Charge density studies, which can be informed by high-resolution X-ray diffraction data and refined using theoretical models, visualize the electron density distribution. iisermohali.ac.in This allows for the precise characterization of bonding and non-bonding interactions. iisermohali.ac.in For brominated sugar derivatives, these studies have confirmed the geometry of hydrogen bonding and the involvement of the bromine atom in these interactions. nih.gov Analysis of the electrostatic potential (ESP) on the molecular surface can identify electrophilic and nucleophilic regions, which is particularly useful for predicting sites of halogen and hydrogen bonding. mdpi.comumich.edu The σ-hole on the bromine atoms, a region of positive electrostatic potential, is a key feature driving halogen bonding. cam.ac.uk
Theoretical Prediction of Stereochemical Outcomes
The stereochemistry of reactions involving pyranose derivatives, such as glycosylations, is notoriously difficult to predict due to the interplay of numerous steric and electronic factors. mpg.de Computational chemistry offers powerful tools to model these reactions and anticipate their stereochemical outcomes.
By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which pathway is more favorable. masterorganicchemistry.come3s-conferences.org For glycosylation reactions, factors such as the nature of the leaving group, the solvent, and the substituents on the pyranose ring all influence the stereoselectivity. mpg.de Machine learning models, trained on datasets quantified by quantum mechanical calculations, are also emerging as a promising approach for accurately predicting stereoselectivity. mpg.de
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in mapping the entire reaction pathway for chemical transformations involving this compound. nih.govwerzlab.de This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.govyoutube.com
Vi. Derivatization and Synthetic Utility of 2,4,6 Tribromo Beta Pyranose
Role as Glycosyl Donors in Glycosylation Reactions
In chemical glycosylation, a glycosyl donor is a carbohydrate moiety activated at the anomeric center, enabling it to react with a nucleophilic glycosyl acceptor (typically an alcohol) to form a glycosidic bond. rsc.org Glycosyl halides, particularly bromides, are classical donors used in methods like the Koenigs-Knorr reaction. acs.orgnih.gov The 2,4,6-tribromo-beta-pyranose can be readily converted into a highly reactive glycosyl donor, typically an anomeric bromide (e.g., 1,2,4,6-tetrabromopyranose), by treating it with reagents like HBr in acetic acid or trimethylsilyl (B98337) bromide. nih.govnih.gov
Once formed, the anomeric C1-Br bond is activated by a promoter, often a silver or mercury salt, to generate a reactive oxocarbenium ion intermediate. rsc.orgacs.org This electrophilic species is then trapped by the glycosyl acceptor to forge the new glycosidic linkage. The presence of three electron-withdrawing bromine atoms on the pyranose ring is expected to have a significant electronic effect, "disarming" the glycosyl donor. This disarming effect reduces the electron density of the ring oxygen, which destabilizes the oxocarbenium ion intermediate, thereby decreasing the donor's reactivity compared to non-halogenated or "armed" (electron-donating groups) counterparts. This modulation of reactivity is a key tool in designing sequential glycosylation strategies for the assembly of complex oligosaccharides. nih.gov
Achieving stereocontrol at the anomeric center is a paramount challenge in carbohydrate synthesis. rsc.org For a donor like this compound, which lacks a participating functional group at the adjacent C2 position, controlling the stereochemical outcome of glycosylation is particularly difficult. mdpi.com Without a C2-acyl group to form a dioxolenium ion intermediate that blocks one face of the pyranose ring, glycosylation reactions often proceed through an SN1-like mechanism, which can lead to a mixture of α- and β-glycosides. mdpi.com
To achieve stereoselectivity, specific methodologies have been developed for donors lacking C2-participation:
SN2-like Displacement: To favor the formation of β-glycosides (a 1,2-trans relationship relative to the C1-bromide), conditions are chosen to promote an SN2-like reaction. This typically involves using an α-configured glycosyl bromide, as glycosyl halides predominantly exist in this thermodynamically favored anomeric configuration. nih.govacs.org The reaction is often performed at low temperatures in non-polar solvents to minimize the formation of a dissociated oxocarbenium ion.
Promoter and Additive Effects: The choice of promoter is critical. Heterogeneous silver salts, such as silver silicate, have been shown to be effective in promoting β-selective glycosylations from α-linked glycosyl bromides. nih.govnih.gov The solid support is thought to influence the trajectory of the incoming acceptor nucleophile.
Solvent Participation: Solvents like diethyl ether or acetonitrile (B52724) can participate in the reaction, forming transient α-anomeric intermediates that can then be displaced by the acceptor to yield the β-product.
The table below illustrates representative conditions often used to influence stereoselectivity in the glycosylation of 2-deoxy donors, which are mechanistically analogous to 2-bromo donors.
| Glycosyl Donor Type | Promoter/Conditions | Predominant Product | Rationale |
|---|---|---|---|
| 2-Deoxy-α-glycosyl Bromide | Ag-silicate, CH₂Cl₂, low temp. | β-glycoside | Favors SN2-like displacement on the α-bromide. nih.govacs.org |
| 2-Deoxy-α-glycosyl Bromide | Soluble Ag salt (e.g., AgOTf) | α/β Mixture | Promotes SN1 pathway via oxocarbenium ion. nih.gov |
| 2-Bromo-α-glycosyl Bromide | Silver carbonate, CH₂Cl₂ | β-glycoside | Koenigs-Knorr conditions favoring inversion. researchgate.net |
The this compound scaffold is a valuable precursor for synthesizing C-glycosides and deoxy sugars, which are important as metabolically stable mimics of natural O-glycosides.
C-Glycosides: C-glycosides feature a carbon-carbon bond at the anomeric position. Starting from the corresponding glycosyl bromide derived from this compound, C-glycosides can be synthesized by reaction with a variety of carbon-based nucleophiles. researchgate.net Methodologies include the use of organometallic reagents (e.g., Grignard reagents, organozinc), electron-rich aromatic compounds (Friedel-Crafts glycosylation), or enolates and their silyl ether equivalents. kyoto-u.ac.jp Recent advances also utilize photocatalysis or iron-catalyzed cross-coupling to form the anomeric C-C bond from glycosyl halides. researchgate.netrsc.orgnih.gov The stereochemical outcome of these reactions is highly dependent on the specific conditions and mechanism.
Deoxy Sugars: The title compound is itself a polyhalogenated deoxy sugar derivative. It can be used as a precursor to synthesize 2-deoxy, 4-deoxy, 6-deoxy, or various dideoxy and trideoxy sugars. This is achieved through a two-step process: first, the tribrominated pyranose is used as a glycosyl donor to form a glycosidic bond as described above. Second, the bromine atoms are reductively removed (dehalogenated) from the resulting product. Standard methods for this reduction include catalytic hydrogenation with a palladium catalyst or radical-mediated reduction using reagents like tributyltin hydride or triethylsilane. google.com This approach allows for the installation of a glycosidic linkage first, followed by the removal of the halogen atoms to reveal the final deoxy sugar target.
Functional Group Interconversions on Brominated Pyranose Scaffolds
The three carbon-bromine bonds on the this compound ring are not merely passive substituents; they are versatile functional handles that can be transformed into a wide array of other chemical groups. ub.eduvanderbilt.edu This allows the pyranose to serve as a chiron—a chiral building block—for the synthesis of highly functionalized and rare sugars.
Key interconversions include:
Nucleophilic Substitution: The C-Br bonds, particularly at C6 (primary) and C2/C4 (secondary), can be displaced by various nucleophiles. This allows for the introduction of azides (precursors to amines), thiols, fluorides, and other heteroatomic functional groups. The reactivity and stereochemical outcome (inversion or retention) at C2 and C4 would depend on the reaction conditions and the neighboring group effects.
Elimination Reactions: Treatment with a strong base can induce elimination of HBr, leading to the formation of unsaturated sugar derivatives (glycals or enones), which are themselves valuable synthetic intermediates.
Palladium-Catalyzed Cross-Coupling: The C-Br bonds are suitable for modern cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings could be used to form new carbon-carbon bonds at positions 2, 4, and 6, attaching aryl, vinyl, or alkynyl groups to the pyranose scaffold. This provides a powerful method for creating complex and diverse carbohydrate analogues.
The following table summarizes potential transformations of the brominated pyranose scaffold.
| Position | Reagent(s) | Transformation | Product Type |
|---|---|---|---|
| C2, C4, C6 | NaN₃, DMF | Br → N₃ | Azido sugar (Amine precursor) |
| C2, C4, C6 | NaSR, THF | Br → SR | Thio-functionalized sugar |
| C2, C4, C6 | R-B(OH)₂, Pd catalyst, base | Br → R (Aryl, Vinyl) | C-branched sugar (Suzuki Coupling) |
| C2, C4, C6 | R-C≡CH, Pd/Cu catalyst, base | Br → C≡C-R | Alkynyl-substituted sugar (Sonogashira Coupling) |
| C2, C4, C6 | H₂, Pd/C, base | Br → H | Deoxy sugar |
Preparation of Complex Carbohydrate Structures
The synthesis of oligosaccharides and other complex glycoconjugates often requires a block synthesis or sequential glycosylation strategy, where monosaccharide building blocks are added one by one. nih.gov this compound, serving as a glycosyl donor, can be a key component in such syntheses. For instance, it could be coupled with a protected monosaccharide acceptor to form a disaccharide. mdpi.com The resulting brominated disaccharide could then undergo further transformations.
The bromine atoms can play a dual role in these complex syntheses. They can be carried through multiple synthetic steps as protecting groups or as latent functional groups, only to be transformed or removed at a later stage. For example, a tribrominated donor could be used to glycosylate a complex aglycone. Subsequently, the bromine atoms on the sugar moiety could be functionalized via cross-coupling reactions to attach other molecules, such as fluorescent tags or linkers for conjugation to proteins or surfaces. This highlights the utility of the tribrominated scaffold in constructing intricate and functionally diverse carbohydrate-based structures.
Application in Natural Product Synthesis and Analogue Development
Pyran and pyranone rings are core structural motifs in a vast number of biologically active natural products, including antibiotics, anticancer agents, and antifungal compounds. mdpi.comnih.govnih.gov The synthesis of these complex molecules and their analogues is a major focus of medicinal chemistry.
A versatile and highly functionalized building block like this compound serves as an ideal starting point for the synthesis of such natural product analogues. The pyran core provides the basic skeleton, while the three bromine atoms act as points for chemical diversification. By applying the functional group interconversions described previously (Section 6.2), chemists can systematically modify the scaffold to create libraries of novel compounds. mdpi.com For example, starting from a single glycosylation product of the tribromopyranose, a multitude of analogues can be generated by performing different cross-coupling reactions at the C2, C4, and C6 positions.
This strategy is particularly powerful for structure-activity relationship (SAR) studies. By creating a series of analogues where the substitution pattern is systematically varied, researchers can probe how different functional groups at specific positions on the pyranose ring affect biological activity. This information is crucial for optimizing lead compounds and developing new therapeutic agents. The presence of bromine atoms is also a feature of some marine natural products, making this scaffold relevant for the synthesis of such targets. researchgate.net
Vii. Advanced Research Characterization Techniques for Brominated Pyranoses
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of brominated pyranoses in solution. beilstein-journals.org It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of atomic connectivity and stereochemistry. beilstein-journals.org
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the structure. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities, which arise from spin-spin coupling with neighboring protons. For brominated pyranoses, the presence of electronegative bromine atoms typically shifts the resonance of nearby protons to a lower field. libretexts.org
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and establishing through-bond and through-space correlations. measurlabs.comcreative-biostructure.com
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. creative-biostructure.comemerypharma.com It is a powerful tool for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. emerypharma.comgithub.io For a brominated pyranose, the HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to.
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. beilstein-journals.org This is particularly useful for determining the relative stereochemistry and conformation of the pyranose ring. For instance, strong NOE cross-peaks between axial protons on the same face of the ring would support a specific chair conformation. beilstein-journals.org
Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comemerypharma.com In a brominated pyranose, COSY would reveal the H-C-C-H connectivity around the ring.
Total Correlation Spectroscopy (TOCSY) : TOCSY extends the correlations observed in COSY to an entire spin system, from a given proton to all other protons it is coupled to, directly or indirectly.
The following table summarizes the key 2D NMR experiments and their applications in the structural elucidation of brominated pyranoses.
| 2D NMR Experiment | Type of Information Provided | Application to Brominated Pyranoses |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbon signals based on proton assignments. |
| NOESY | Through-space proton-proton correlations | Determines stereochemistry and conformation. |
| COSY | Through-bond proton-proton correlations (2-3 bonds) | Establishes H-C-C-H connectivity. |
| TOCSY | Correlations within a complete spin system | Identifies all protons in a coupled network. |
The conformation of the pyranose ring, which typically adopts a chair or boat-like structure, can be determined by analyzing NMR parameters.
Coupling Constants (J-values) : The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. magritek.com For pyranose rings, the observation of large ³JHH values (typically 8-10 Hz) between two vicinal protons indicates a diaxial relationship, while smaller values (1-4 Hz) are characteristic of axial-equatorial or diequatorial arrangements. magritek.com By measuring these coupling constants, the preferred chair conformation (e.g., ⁴C₁ or ¹C₄) of the brominated pyranose can be deduced. researchgate.net
Nuclear Overhauser Effect (NOE) Data : NOE data complements the coupling constant analysis. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons. Strong NOEs are observed between protons that are close in space, such as 1,3-diaxial protons, providing definitive evidence for their spatial proximity and thus the ring's conformation. beilstein-journals.orgresearchgate.net For example, a strong NOE between H-1 and H-3/H-5 would be indicative of a chair conformation where these protons are in axial positions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.orgcam.ac.uk This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high accuracy.
For brominated pyranoses, X-ray crystallography provides unambiguous information on:
Bond lengths and angles : Precise measurements of all bond lengths (C-C, C-O, C-Br, C-H) and angles within the molecule.
Absolute configuration : Determination of the stereochemistry at each chiral center.
Conformation : The exact conformation of the pyranose ring in the solid state. Studies on halogenated pyran analogues have confirmed the adoption of standard ⁴C₁-like conformations in the solid state. nih.govbeilstein-journals.org
Intermolecular interactions : How the molecules pack in the crystal lattice, including hydrogen bonding and other non-covalent interactions. Research on bromo-substituted 2-deoxy-d-glucose (B1664073) derivatives has shown that the bromine atom can participate in hydrogen bonding, influencing the supramolecular structure. researchgate.net
The introduction of a halogen at the C2 position of a pyranose ring has been shown to have a minor influence on the ring's conformation but can have a noticeable effect on the crystal structure. researchgate.netmdpi.com
Below is a hypothetical data table illustrating the kind of information obtained from an X-ray crystallographic analysis of a brominated pyranose.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.05 Å, b = 14.28 Å, c = 22.65 Å |
| C2-Br Bond Length | 1.95 Å |
| C4-Br Bond Length | 1.96 Å |
| C6-Br Bond Length | 1.94 Å |
| Pyranose Ring Conformation | ⁴C₁ Chair |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov
When a brominated pyranose is analyzed by MS, it is first ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The high-resolution mass of the molecular ion allows for the determination of the precise molecular formula. A key feature in the mass spectra of bromine-containing compounds is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. libretexts.org This results in an "M+2" peak that is almost equal in intensity to the molecular ion peak (M), providing a clear signature for the presence of a bromine atom. For a tribrominated compound like 2,4,6-tribromo-beta-pyranose, a characteristic cluster of peaks (M, M+2, M+4, M+6) would be observed, confirming the presence of three bromine atoms.
The fragmentation of the molecular ion provides further structural clues. The molecule breaks apart in a reproducible manner, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. thermofisher.comresearchgate.net For a brominated pyranose, common fragmentation pathways could include the loss of bromine atoms, water, or cleavage of the pyranose ring. science.gov
Chiroptical Methods: Circular Dichroism (CD) and Optical Rotation
Chiroptical methods are essential for studying the stereochemistry of chiral molecules like this compound. numberanalytics.com These techniques are based on the differential interaction of chiral substances with left and right circularly polarized light. numberanalytics.comiupac.org
Optical Rotation (OR) : This is the measurement of the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and sign (+ or -) of the specific rotation are characteristic properties of a chiral molecule and are used to distinguish between enantiomers.
Circular Dichroism (CD) : CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.comcas.cz A CD spectrum is a plot of this differential absorption versus wavelength. The shape and sign of the CD curve can provide detailed information about the absolute configuration and conformation of the molecule. amazonaws.comresearchgate.net While less common for molecules without strong chromophores, electronic circular dichroism (ECD) can be a powerful tool for determining the absolute configuration of molecules that do have chromophores. amazonaws.com
Vibrational Spectroscopy (IR) as a Complementary Tool
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. tanta.edu.egmasterorganicchemistry.com The IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).
While NMR and X-ray crystallography provide more detailed structural information, IR spectroscopy is a valuable complementary tool for identifying the functional groups present in a molecule. tanta.edu.eg For a brominated pyranose, the IR spectrum would show characteristic absorption bands for:
O-H stretching : A broad band typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl groups.
C-H stretching : Bands in the 2850-3000 cm⁻¹ region.
C-O stretching : Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the pyranose ring ether and alcohol C-O bonds. spectroscopyeurope.com
C-Br stretching : These vibrations typically appear in the far-infrared region (below 600 cm⁻¹).
The "fingerprint region" of the IR spectrum (below 1500 cm⁻¹) is complex but unique to each molecule, allowing for confirmation of a compound's identity by comparison with a known spectrum. nih.gov The vibrational bands associated with carbohydrates are predominant in the 1200–900 cm⁻¹ spectral region, which includes pyranose ring vibrations. spectroscopyeurope.com
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing 2,4,6-tribromo-beta-pyranose, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR (for deuterated analogs) to confirm the pyranose ring structure and bromine substitution patterns. Coupling constants in -NMR help determine stereochemistry (e.g., axial/equatorial bromine positions) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretching at ~600–700 cm) and hydroxyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s natural isotopic abundance).
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .
Q. How should this compound be synthesized with minimal side products?
- Methodological Answer :
- Protective Group Strategy : Use acetyl or benzyl groups to protect hydroxyls before bromination. For example, tri-O-benzyl derivatives (as in ) prevent over-bromination .
- Controlled Bromination : Employ N-bromosuccinimide (NBS) or Br in anhydrous conditions (e.g., DCM or CCl) at 0–25°C. Monitor reaction progress via TLC to avoid di/tribrominated byproducts .
- Workup : Quench excess bromine with sodium thiosulfate, followed by column chromatography (silica gel, hexane/EtOAc gradient) for purification .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent decomposition. Avoid moisture to minimize hydrolysis of the pyranose ring .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products like tribromophenol derivatives .
Advanced Research Questions
Q. How can competing bromination pathways (e.g., ring-opening or over-bromination) be mitigated during synthesis?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) to favor axial bromination on the pyranose ring.
- Steric Hindrance : Introduce bulky protective groups (e.g., tert-butyldimethylsilyl) to block undesired bromine addition sites .
- In Situ Monitoring : Employ real-time -NMR (if using fluorinated intermediates) or Raman spectroscopy to track reaction progress .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions at C2, C4, and C6 positions. Use B3LYP/6-311+G(d,p) basis sets to model transition states and identify regioselectivity .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict solvent-dependent reaction pathways .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
- Methodological Answer :
- Dynamic Effects in NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., chair flipping in pyranose rings) that may explain discrepancies between solution (NMR) and solid-state (X-ray) structures .
- Crystallographic Refinement : Re-analyze X-ray data with higher-resolution datasets or twin refinement to resolve ambiguities in electron density maps .
Methodological and Analytical Design
Q. What strategies optimize the regioselective debromination of this compound for functionalization?
- Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H at 1 atm to selectively remove bromine at sterically accessible positions (e.g., C6). Monitor via GC-MS to avoid over-reduction .
- Zinc-Mediated Reduction : Employ Zn dust in acetic acid to debrominate specific sites while retaining others for downstream coupling reactions .
Q. How should researchers design experiments to assess the environmental impact of this compound degradation products?
- Methodological Answer :
- Ecotoxicology Assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity of tribromophenol byproducts .
- LC-HRMS for Metabolite Identification : Perform non-targeted analysis to detect and quantify degradation products in simulated environmental conditions (e.g., UV exposure, pH 4–9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
